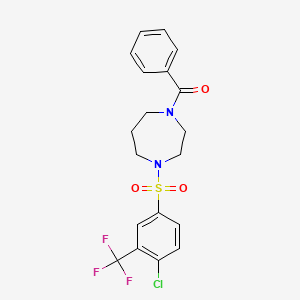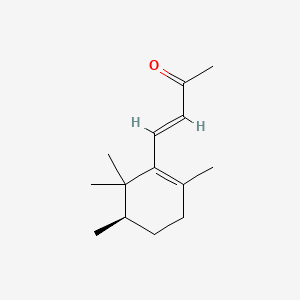
(+)-beta-Irone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-beta-Irone is a naturally occurring organic compound that belongs to the family of irones, which are known for their pleasant violet-like aroma. It is a key component in the fragrance industry, particularly in the formulation of perfumes and cosmetics. The compound is found in the essential oils of various plants, including iris and orris root, and is valued for its distinctive scent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-beta-Irone typically involves the cyclization of ionone derivatives. One common method is the acid-catalyzed cyclization of alpha-ionone, which yields a mixture of alpha- and beta-irones. The reaction conditions often include the use of strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the extraction of orris root oil, followed by purification processes such as distillation and crystallization. The extracted oil contains a mixture of irones, which are then separated and purified to obtain the desired isomer. Advanced techniques like supercritical fluid extraction and chromatography are also employed to enhance the yield and purity of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(+)-beta-Irone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form irone oxides, which are used in the synthesis of other fragrance compounds.
Reduction: Reduction of this compound can yield dihydroirone, which has a different olfactory profile.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, to form substituted irones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Irone oxides
Reduction: Dihydroirone
Substitution: Substituted irones with various functional groups
Aplicaciones Científicas De Investigación
(+)-beta-Irone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in the study of cyclization reactions and stereochemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in aromatherapy and alternative medicine.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma and stability.
Mecanismo De Acción
The mechanism of action of (+)-beta-Irone involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that leads to the perception of its characteristic violet-like scent. The molecular targets include olfactory receptor neurons, which are activated upon binding of the compound, resulting in the transmission of signals to the brain.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Irone: Another isomer of irone with a slightly different scent profile.
Gamma-Irone: Known for its woody and floral aroma.
Dihydroirone: A reduced form of irone with a different olfactory characteristic.
Uniqueness of (+)-beta-Irone
This compound is unique due to its specific stereochemistry, which contributes to its distinct violet-like aroma. Its stability and pleasant scent make it a preferred choice in the fragrance industry compared to other isomers and related compounds.
Propiedades
Número CAS |
35124-15-3 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
(E)-4-[(5R)-2,5,6,6-tetramethylcyclohexen-1-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11H,6-7H2,1-5H3/b9-8+/t11-/m1/s1 |
Clave InChI |
BGKCUGPVLVNPSG-ANYFNZRUSA-N |
SMILES isomérico |
C[C@@H]1CCC(=C(C1(C)C)/C=C/C(=O)C)C |
SMILES canónico |
CC1CCC(=C(C1(C)C)C=CC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


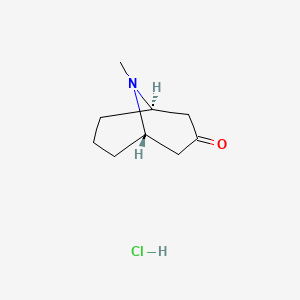
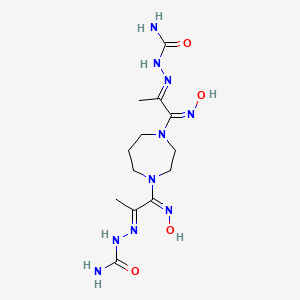
![[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12758546.png)
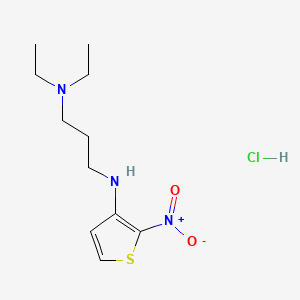
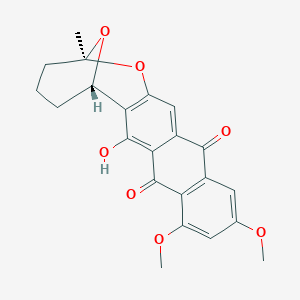
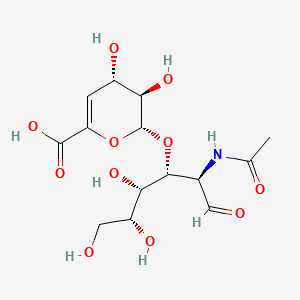
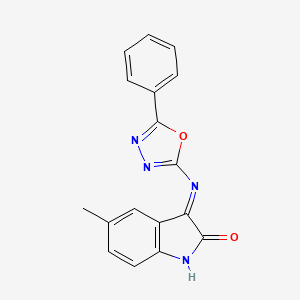
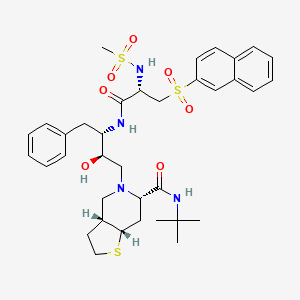
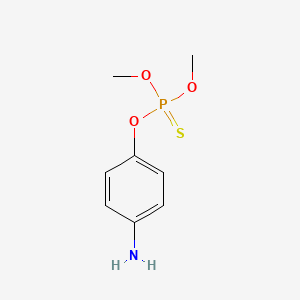

![(E)-but-2-enedioic acid;1-[3-(heptoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758588.png)
